molecular formula C5H8BrN3O2S B2518737 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide CAS No. 1946812-56-1

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2518737
CAS No.: 1946812-56-1
M. Wt: 254.1
InChI Key: BXLBRFMEEYCBGQ-UHFFFAOYSA-N
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Description

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethyl, and sulfonamide groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by bromination and sulfonation reactions. One common method includes the use of a palladium-catalyzed coupling reaction under ambient pressure . Industrial production methods often employ eco-friendly catalysts such as Amberlyst-70, which offers a simple reaction workup and valuable attributes .

Chemical Reactions Analysis

Scientific Research Applications

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLBRFMEEYCBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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